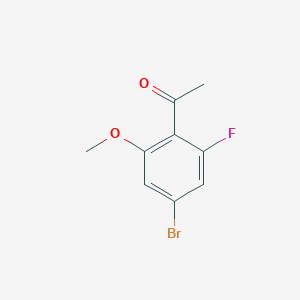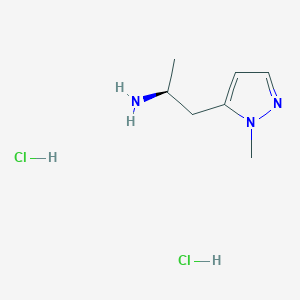
1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrFO2 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone” can be represented by the SMILES stringO=C(C)C(C(OC)=C1)=CC=C1Br . The InChI code for this compound is 1S/C9H8BrFO2/c1-13-6-2-3-7(8(11)4-6)9(12)5-10/h2-4H,5H2,1H3 .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have explored the synthesis of novel compounds utilizing derivatives similar to 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone as precursors. For example, novel Schiff bases were synthesized from related compounds and screened for antimicrobial activity, with some derivatives showing excellent activity compared to others (Puthran et al., 2019). This showcases the potential of 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone derivatives in the development of new antimicrobial agents.
Organic Synthesis Techniques
The compound has also been involved in studies focusing on organic synthesis techniques. Selective α-monobromination of alkylaryl ketones, including compounds structurally related to 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone, was investigated to demonstrate an efficient, simple, and regioselective method for electrophilic bromination of various alkylaryl ketones (Ying, 2011).
Advancements in Chalcone Synthesis
The synthesis of chalcone derivatives using sonochemical methods over conventional methods was studied, highlighting the efficiency and energy savings of the sonochemical approach. This research involved the condensation of compounds similar to 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone, demonstrating the role of such compounds in developing more efficient synthetic methodologies (Jarag et al., 2011).
Material Science Applications
In material science, derivatives of 1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone have been synthesized and crystallized to study their solid-state fluorescence. Different crystallization conditions led to variations in fluorescence colors and host–guest structures, indicating the potential of such compounds in the development of new fluorescent materials (Dong et al., 2012).
Antimicrobial and Antioxidant Research
Moreover, the synthesis and evaluation of antimicrobial activity of compounds derived from related ketones emphasize the antimicrobial potential of these compounds (Nagamani et al., 2018). This research area is crucial for discovering new antimicrobial agents amid rising antibiotic resistance.
Safety and Hazards
“1-(4-Bromo-2-fluoro-6-methoxyphenyl)ethanone” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It carries the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P301 + P312 + P330, advising to rinse mouth and not induce vomiting if swallowed .
properties
IUPAC Name |
1-(4-bromo-2-fluoro-6-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)9-7(11)3-6(10)4-8(9)13-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKYWXBPIFPHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)

![N-(4-methoxyphenyl)-3-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B2991021.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)



![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)

![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)
![2-Chloro-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2991036.png)
![3-(Tert-butyl)-1-(5-(trifluoromethyl)(2-pyridyl))indeno[2,3-D]pyrazol-4-one](/img/structure/B2991037.png)
![6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2991038.png)